

(3,5-Difluoropyridin-2-YL)methanol CAS number and properties

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Compound of Interest

Compound Name: (3,5-Difluoropyridin-2-YL)methanol

Cat. No.: B1395270

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An In-Depth Technical Guide to **(3,5-Difluoropyridin-2-YL)methanol** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **(3,5-Difluoropyridin-2-YL)methanol**, a critical fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will explore its core properties, synthesis, applications, and essential safety protocols, moving beyond simple data recitation to explain the scientific rationale behind its utility and handling.

Introduction: The Strategic Importance of Fluorinated Pyridines

(3,5-Difluoropyridin-2-YL)methanol is a key heterocyclic intermediate whose value lies in the strategic placement of fluorine atoms on the pyridine ring. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to modulate a molecule's physicochemical properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions. The hydroxymethyl group at the 2-position provides a versatile handle for subsequent chemical modifications, making this compound a valuable starting point for the synthesis of complex, high-value molecules.

Core Physicochemical and Structural Properties

The fundamental properties of **(3,5-Difluoropyridin-2-YL)methanol** are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

Property	Value	Source(s)
CAS Number	1065267-14-2	[1][2]
Molecular Formula	C ₆ H ₅ F ₂ NO	[1][2]
Molecular Weight	145.11 g/mol	[1][2]
Synonyms	3,5-Difluoropyridine-2-methanol	[2]
Predicted Boiling Point	176.5 ± 35.0 °C	[1]
Predicted Density	1.383 ± 0.06 g/cm ³	[1]
Predicted pKa	12.34 ± 0.10	[1]
Predicted LogP	0.8521	[1][2]
Topological Polar Surface Area (TPSA)	33.12 Å ²	[2]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	1	[2]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[1][2]

Synthesis and Mechanistic Considerations

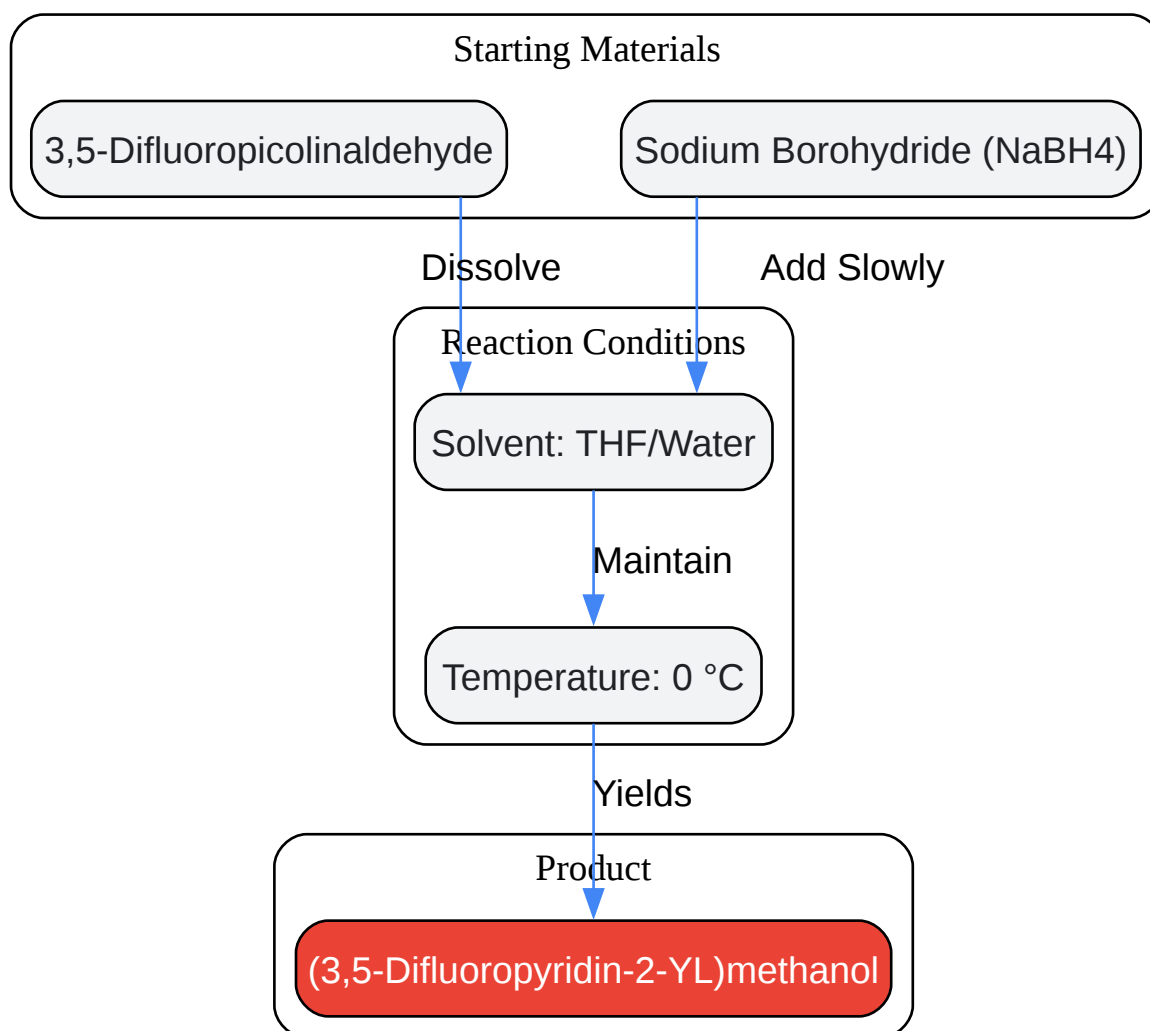
The synthesis of **(3,5-Difluoropyridin-2-YL)methanol** is most commonly achieved through the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. This approach is favored for its high efficiency and the commercial availability of the necessary precursors.

Protocol: Reduction of 3,5-Difluoropicolinaldehyde

This protocol describes a standard laboratory-scale synthesis via the reduction of 3,5-difluoropicolinaldehyde using sodium borohydride (NaBH_4). The choice of NaBH_4 is strategic; it is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols without affecting the aromatic difluoropyridine ring.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoropicolinaldehyde in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermic nature of the reduction and prevent potential side reactions.
- **Reagent Addition:** Slowly add sodium borohydride (NaBH_4) portion-wise to the stirred solution. The slow addition maintains temperature control and ensures a smooth reaction.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for approximately 45-60 minutes.^[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize any remaining NaBH_4 .
- **Extraction:** Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure **(3,5-Difluoropyridin-2-yl)methanol**.



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Caption: Synthetic workflow for **(3,5-Difluoropyridin-2-yl)methanol**.

Applications in Drug Discovery and Development

The utility of **(3,5-Difluoropyridin-2-yl)methanol** as a building block is significant, particularly in the synthesis of novel therapeutic agents.

- **Scaffold for Bioactive Molecules:** The fluorinated pyridine core is a privileged scaffold in modern drug discovery. It is used in the synthesis of kinase inhibitors, where the nitrogen atom can form crucial hydrogen bonds in the ATP-binding pocket, and the fluorine atoms can enhance binding affinity and metabolic stability.[3]

- **Pain and Inflammation Research:** (Pyridin-2-yl)methanol derivatives have been systematically investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.^[4] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making antagonists developed from this scaffold promising candidates for new analgesics and dermatological treatments.^[4]
- **Agrochemicals:** Similar to pharmaceuticals, the structural motifs of this compound are relevant in agrochemical research. The fluorinated pyridine ring can be incorporated into novel herbicides and pesticides to improve their efficacy and environmental persistence.^[3]

Safety, Handling, and Storage

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling **(3,5-Difluoropyridin-2-yl)methanol**.

Hazard Identification

The compound is classified with the following hazard statements:

- H302: Harmful if swallowed.^[2]^[5]
- H315: Causes skin irritation.^[2]^[5]
- H319: Causes serious eye irritation.^[2]^[5]
- H335: May cause respiratory irritation.^[2]^[5]

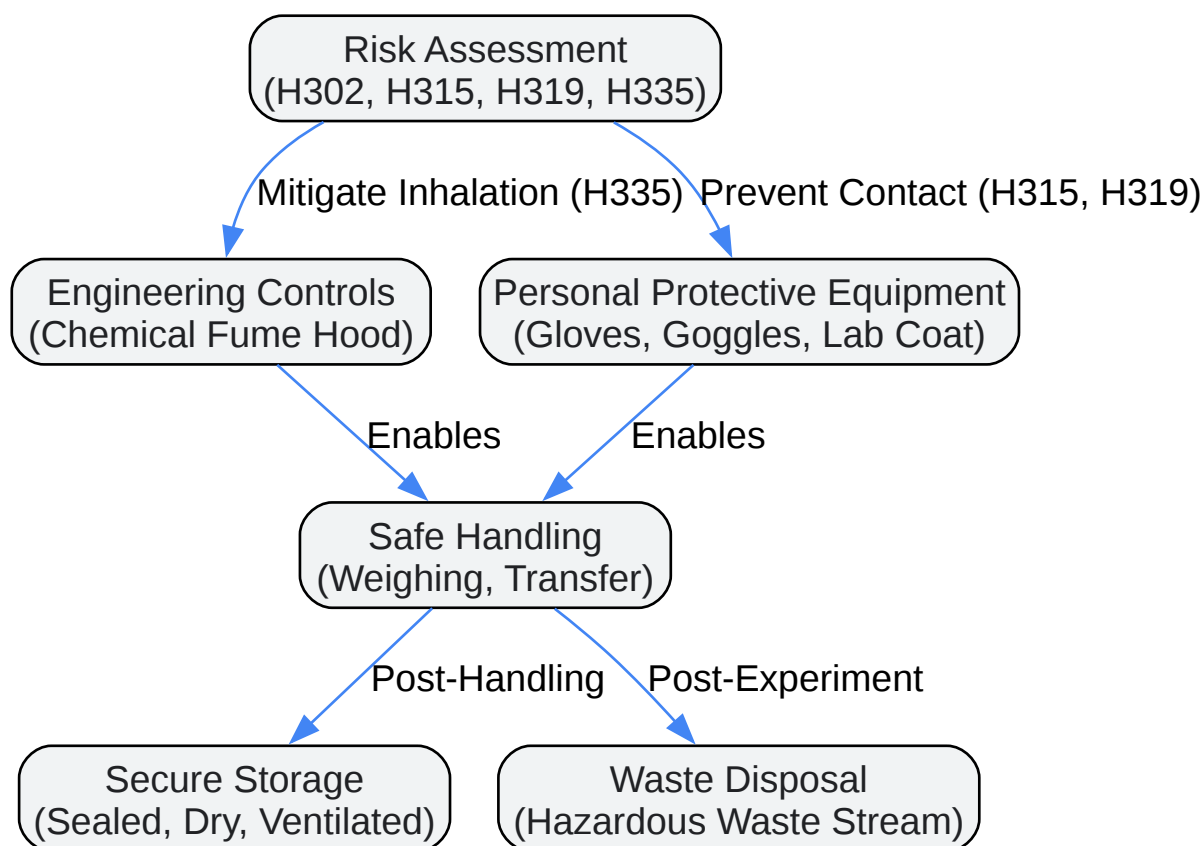
The corresponding GHS pictogram is GHS07 (Exclamation Mark).^[2]^[5]

Self-Validating Handling Protocol

This protocol is designed to ensure user safety by directly addressing the identified hazards.

- **Engineering Controls (Addressing H335):** Always handle this compound inside a certified chemical fume hood. This is the primary line of defense to prevent inhalation of vapors or dust, mitigating the risk of respiratory irritation.
- **Personal Protective Equipment (PPE) (Addressing H315 & H319):**

- Wear nitrile gloves to prevent skin contact and subsequent irritation.
- Wear a laboratory coat to protect clothing and underlying skin.
- Wear chemical safety goggles or a face shield to protect against splashes that could cause serious eye irritation.
- Safe Handling Practices (Addressing H302):
 - Do not eat, drink, or smoke in the laboratory.
 - Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. This prevents accidental ingestion.
- Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature, away from incompatible materials like strong oxidizing agents and acids.
[\[1\]](#)[\[6\]](#)
- Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste according to institutional guidelines.



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Caption: Standard laboratory safety workflow for handling hazardous chemicals.

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